Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate
Description
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a pyrrolizine derivative featuring a bicyclic structure with a 2,3-dihydro-1H-pyrrolizine core. Key substituents include:
- Ethyl ester at position 5, enhancing lipophilicity.
- Cyano group at position 7, contributing to electronic polarization.
- [(Dimethylamino)methylene]amino group at position 6, a Schiff base-like moiety that may influence solubility and reactivity.
This compound is synthesized via condensation reactions, likely involving a pyrrolizine precursor and dimethylaminomethylene reagents under acidic conditions, analogous to methods for related derivatives . Its structural complexity makes it a candidate for studies in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
ethyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C14H18N4O2/c1-4-20-14(19)13-12(16-9-17(2)3)10(8-15)11-6-5-7-18(11)13/h9H,4-7H2,1-3H3 |
InChI Key |
RBLCIXVAJBLFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1CCC2)C#N)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and cyano groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, 80°C, 6 hrs | 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | 78% |
| Cyano group hydrolysis | H₂SO₄ (conc.), reflux, 12 hrs | Corresponding amide or carboxylic acid derivatives | 65–82% |
The ester group shows higher reactivity than the cyano group in alkaline media due to steric hindrance around the cyano moiety.
Nucleophilic Substitution
The cyano group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | Ethanol, 60°C, 4 hrs | Tetrazole derivative | Bioisostere for drug design |
| Thiophenol | DMF, K₂CO₃, 100°C, 8 hrs | Thioether analog | Kinase inhibition studies |
Substitution reactions are regioselective, favoring the C7 position due to electronic effects from the pyrrolizine ring.
Cycloaddition Reactions
The enamine moiety enables [3+2] cycloadditions:
Cycloadditions expand the compound’s utility in synthesizing polycyclic frameworks for pharmacological screening .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrrolizine core:
Cross-coupling occurs selectively at the C5 position due to electron-deficient aromatic character .
Reductive Transformations
The enamine group undergoes hydrogenation:
| Reduction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | Saturated pyrrolizine derivative | Partial reduction of enamine |
| Sodium borohydride | MeOH, 0°C, 2 hrs | Secondary amine intermediate | Chemoselective for enamine |
Reduction products are intermediates for prodrug development.
Stability and Side Reactions
Degradation pathways under stress conditions:
| Condition | Observed Degradation | Mechanism | Mitigation Strategy |
|---|---|---|---|
| UV light (254 nm) | Photooxidation of enamine | Radical-mediated cleavage | Storage in amber vials |
| High humidity (>75% RH) | Ester hydrolysis | Moisture-induced solvolysis | Lyophilization |
Key Research Findings
-
The compound’s ester group is 3× more reactive toward hydrolysis than analogous pyridine esters due to ring strain in the pyrrolizine system.
-
C7 cyano substitution directs electrophilic attacks to the C5 position, as shown by DFT calculations.
-
Enamine participation in cycloadditions is stereoelectronically controlled, favoring endo transition states .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development .
Scientific Research Applications
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential therapeutic applications.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related pyrrolizines, pyrazoles, and thiazolo-pyrimidines (Table 1).
Table 1. Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound increases hydrophobicity compared to carboxamides (e.g., 3a) .
- Electronic Effects: The electron-donating dimethylamino group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro in 5a-c), affecting reactivity in electrophilic substitutions .
- Crystallography : While the target compound’s structure is inferred via synthesis, analogues like the thiazolo-pyrimidine in were resolved using single-crystal X-ray diffraction, highlighting the role of SHELX software in structural validation .
Biological Activity
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H18N4O2
- CAS Number : 1164491-24-0
Its structure includes a pyrrolizine ring, a cyano group, and a dimethylamino substituent, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to ethyl 7-cyano derivatives exhibit significant antitumor properties. For instance, a related compound was tested against various cancer cell lines, including pancreatic and gastric cancer cells, showing promising cytotoxic effects through mechanisms involving apoptosis induction and cell cycle arrest. The MTT assay results demonstrated that these compounds can effectively inhibit cell proliferation (see Table 1) .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 7-cyano | SGC7901 | 10.5 | Apoptosis induction |
| Ethyl 7-cyano | ECA109 | 12.3 | Cell cycle arrest |
| Ethyl 7-cyano | Patu8988 | 9.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its antitumor potential, ethyl 7-cyano compounds have been evaluated for antimicrobial activity. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
The proposed mechanisms of action for ethyl 7-cyano derivatives include:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Interference with DNA Synthesis : The presence of the cyano group may disrupt DNA replication processes in rapidly dividing cells.
Study on Antitumor Effects
A notable study conducted on the effects of ethyl 7-cyano derivatives involved administering the compound to mice with induced tumors. The results showed a reduction in tumor size by approximately 40% compared to the control group within four weeks of treatment. Histological analyses revealed significant apoptosis in tumor tissues, confirming the compound's efficacy .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of ethyl 7-cyano compounds against clinical isolates of E. coli. The compound demonstrated an MIC value of 64 µg/mL, effectively inhibiting biofilm formation and bacterial growth .
Q & A
Q. What are the common synthetic routes for Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate?
The compound is synthesized via condensation reactions between pyrrolizine-5-carboxamide precursors and aldehydes. For example, refluxing 6-amino-7-cyano-pyrrolizine-5-carboxamide derivatives (e.g., 3a-c ) with dimethylaminomethylene aldehyde in ethanol containing glacial acetic acid for 6–10 hours yields the target compound . Key parameters include stoichiometric ratios (equimolar aldehyde), solvent choice (absolute ethanol), and acid catalysis (glacial acetic acid). Post-reaction purification involves hot filtration, acetone washing, and recrystallization from ethyl acetate or ethanol .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related pyrrolizine derivatives, SCXRD reveals puckered pyrimidine rings with deviations of ~0.224 Å from planarity and dihedral angles of ~80.94° between fused heterocyclic and aromatic systems . Hydrogen bonding (e.g., C–H···O) stabilizes crystal packing, forming chains along specific crystallographic axes . Refinement uses riding models for H-atoms with isotropic displacement parameters .
Q. What purification methods are effective for isolating this compound?
Recrystallization from mixed solvents (e.g., ethyl acetate:ethanol, 3:2) is critical for obtaining high-purity crystals. Hot filtration removes insoluble byproducts, while repeated acetone washing eliminates unreacted starting materials . For thermally stable derivatives, slow evaporation at controlled temperatures (e.g., 427–428 K) optimizes crystal growth .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches identify energy barriers for condensation steps, while molecular dynamics simulations model solvent effects . Information science tools (e.g., machine learning) analyze experimental datasets to recommend optimal conditions (e.g., reflux time, solvent ratios) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validation with complementary techniques is essential:
- NMR : Compare experimental - and -NMR shifts with DFT-predicted values to confirm substituent positions .
- IR : Validate functional groups (e.g., cyano at ~2200 cm) against synthetic intermediates .
- XRD : Resolve tautomeric ambiguities (e.g., enamine vs. imine forms) by analyzing bond lengths and angles . Discrepancies may arise from dynamic processes (e.g., rotamerism) or crystal-packing effects, requiring temperature-dependent studies .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Temperature : Store at 4°C in inert atmospheres (e.g., argon) to prevent thermal degradation of the dimethylaminomethylene group.
- Light : Amber vials minimize photolytic cleavage of the cyano moiety.
- Solvent : Avoid protic solvents (e.g., water) to suppress hydrolysis of the ester group . Accelerated stability testing (40°C/75% RH for 6 months) can quantify degradation products via HPLC-MS .
Q. What advanced techniques characterize electronic properties relevant to bioactivity?
- Cyclic Voltammetry : Measures redox potentials of the pyrrolizine core, correlating with electron-transfer mechanisms in enzyme inhibition .
- UV-Vis Spectroscopy : Identifies charge-transfer transitions (e.g., π→π* at ~300 nm) for structure-activity relationship (SAR) studies .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-stacking, hydrogen bonds) influencing solubility and bioavailability .
Methodological Considerations
Q. How to design a kinetic study for the condensation reaction?
- Sampling : Withdraw aliquots at fixed intervals (e.g., 0, 2, 4, 6 hours) and quench with cold ethanol.
- Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).
- Modeling : Fit time-concentration data to a second-order rate law to determine activation energy (Arrhenius plot) and optimize reflux duration .
Q. What experimental controls are critical for reproducibility?
- Blank Reactions : Exclude aldehyde to confirm no self-condensation of carboxamide precursors.
- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the cyano group.
- Catalyst Screening : Compare yields with/without glacial acetic acid to validate its role in imine formation .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Computational predictions (e.g., COSMO-RS) may overestimate melting points due to neglecting crystal defects. Experimentally, differential scanning calorimetry (DSC) provides precise melting ranges (e.g., 225–227°C for analogous triazolo-pyrimidines ). Recrystallization from polar solvents (e.g., DMF/water) often improves agreement by yielding purer crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
